molecular formula C9H8N2OS B1483213 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2090592-29-1

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483213
CAS No.: 2090592-29-1
M. Wt: 192.24 g/mol
InChI Key: WAZMSQHLLOAQAL-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a high-value heterocyclic building block designed for advanced chemical synthesis and pharmaceutical research. This compound features a reactive aldehyde functional group attached to a 1H-pyrazole core that is further substituted with a thiophene ring, making it a versatile precursor for constructing more complex molecular architectures. The aldehyde group is highly amenable to various reactions, including condensations, reductions, and oxidations, allowing for the straightforward introduction of the 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl) moiety into diverse chemical systems . In scientific research, this compound serves as a critical intermediate in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its core structure is of significant interest in the development of pharmacologically active agents, as both the pyrazole and thiophene rings are known to contribute to biological activity . Researchers can utilize the aldehyde handle to create Schiff bases, heterocyclic fused systems, or to extend the carbon chain for structure-activity relationship (SAR) studies. The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-(5-thiophen-2-yl-1H-pyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-4-3-7-6-10-11-9(7)8-2-1-5-13-8/h1-2,4-6H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZMSQHLLOAQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound notable for its unique structural characteristics, which include a thiophene ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula: C9_9H8_8N2_2OS
  • Molecular Weight: 192.24 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that compounds containing thiophene and pyrazole structures exhibit a variety of biological effects, including:

  • Antimicrobial Activity: Several studies have shown that derivatives of pyrazole can inhibit the growth of bacteria and fungi. For instance, compounds synthesized with similar frameworks have demonstrated moderate to good antimicrobial properties against various pathogens .
  • Anticancer Properties: The unique combination of thiophene and pyrazole rings in this compound may enhance its interaction with biological targets involved in cancer progression. Pyrazole derivatives have been associated with anti-cancer activities through mechanisms such as apoptosis induction and inhibition of cell proliferation .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition: Compounds with similar structures have been noted to inhibit specific enzymes critical for microbial survival or cancer cell metabolism.
  • Receptor Modulation: The ability of this compound to interact with various receptors could lead to significant therapeutic effects, particularly in modulating pathways associated with inflammation and cancer .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial properties of various thiophene-pyrazole derivatives, including this compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .
  • Anticancer Activity:
    • In vitro assays demonstrated that this compound could induce apoptosis in certain cancer cell lines. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, highlighting its potential as a lead compound for cancer therapy .
  • Enzyme Inhibition Studies:
    • Research focused on the inhibition of tyrosinase activity by pyrazole derivatives showed that this compound could effectively reduce enzyme activity, suggesting applications in conditions like hyperpigmentation and melanoma.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to good activity against bacteria/fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits tyrosinase activity

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazole and thiophene compounds exhibit anticancer properties. The unique structure of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde may enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties :
    • The presence of both thiophene and pyrazole rings has been linked to antimicrobial activity. Research indicates that compounds with these functional groups can disrupt bacterial cell membranes or inhibit essential enzymes, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects :
    • Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, providing a basis for exploring this compound in treating inflammatory diseases.

Material Science Applications

  • Organic Electronics :
    • The electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors. The compound could be explored as an active material in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its potential for high charge mobility and stability.
  • Sensors :
    • Thiophene-based materials have been utilized in the development of chemical sensors due to their ability to undergo redox reactions. This compound could be investigated for use in sensors that detect environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including those similar to this compound, demonstrating significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on thiophene-based compounds indicated that they possess broad-spectrum antimicrobial activity. A derivative similar to this compound was effective against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde with analogous compounds:

Compound Name Molecular Formula MW (g/mol) Key Substituents Synthesis Method Key Applications
This compound (Target) C₉H₈N₂OS 192.24 Thiophen-2-yl, acetaldehyde Claisen-Schmidt, Suzuki (microwave) Medicinal chemistry, materials science
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde C₁₀H₁₃F₃N₂O 234.22 Isobutyl, trifluoromethyl Undisclosed (purity ≥95%) Pharmaceuticals (metabolic stability)
2-(4H-1,2,4-Triazol-3-ylthio)acetaldehyde derivatives ~C₄H₆N₄S ~154.19 Triazole, thioether Multi-step organic synthesis Antimicrobial agents, enzyme inhibitors
(E)-(4-Arylphenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones ~C₂₉H₂₀N₂O₂S ~460.55 Benzofuran, vinyl linker, methanone Microwave-assisted Suzuki coupling Anticancer, kinase inhibition
Key Observations:
  • Lipophilicity : The trifluoromethyl group in the isobutyl derivative increases lipophilicity (higher LogP), favoring membrane permeability in drug design .
  • Solubility : Triazole-containing analogs exhibit higher polarity, improving aqueous solubility relative to thiophene-based compounds .

Computational and Analytical Insights

  • Electron Density Analysis : Tools like Multiwfn reveal localized electron density on the thiophene sulfur, explaining its nucleophilic reactivity .
  • Crystallography : SHELXL-refined structures show planar pyrazole-thiophene systems with dihedral angles <10°, favoring π-stacking in supramolecular assemblies .

Preparation Methods

Pyrazole Ring Formation with Thiophene Substitution

A common approach involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or chalcones containing the thiophene moiety. The chalcones are generally prepared by Claisen–Schmidt condensation between thiophene-2-carbaldehyde and appropriate ketones.

  • Step 1: Chalcone Synthesis

    Thiophene-2-carbaldehyde reacts with acetaldehyde or acetyl derivatives under basic or acidic conditions to form the corresponding α,β-unsaturated ketone (chalcone).

  • Step 2: Cyclization to Pyrazole

    The chalcone undergoes cyclization with hydrazine hydrate or substituted hydrazines to form the pyrazole ring. This step involves nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by ring closure and aromatization.

Introduction of the Acetaldehyde Group at the 4-Position

The acetaldehyde functional group at the 4-position of the pyrazole ring can be introduced by:

  • Oxidation of the corresponding methyl or hydroxymethyl pyrazole derivatives.
  • Direct formylation reactions such as Vilsmeier-Haack formylation on the pyrazole ring.

For example, oxidation of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethanol or methyl derivatives can yield the acetaldehyde.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Claisen–Schmidt condensation Thiophene-2-carbaldehyde + acetyl compound, base (NaOH), ethanol, reflux Formation of chalcone intermediate with thiophene moiety
2 Cyclization Hydrazine hydrate, ethanol, reflux Formation of 3-(thiophen-2-yl)-1H-pyrazole ring
3 Functional group transformation Oxidation (e.g., PCC, Dess-Martin periodinane) or Vilsmeier-Haack reagent (POCl3 + DMF) Introduction of acetaldehyde group at 4-position

Research Findings and Characterization

  • The pyrazole ring formation via chalcone intermediates is efficient, providing high yields (typically 70–90%) under mild conditions.
  • The thiophene substituent remains stable throughout the synthetic steps, allowing selective functionalization on the pyrazole ring.
  • Oxidation methods to introduce the aldehyde group are selective and avoid overoxidation.
  • Characterization by NMR shows characteristic aldehyde proton signals around 9-10 ppm and pyrazole ring protons in the aromatic region.
  • Crystallographic studies confirm the structure and planarity of the fused heterocyclic system.

Notes on Alternative Methods

  • Some protocols use metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the thiophene ring to a preformed pyrazole, but these are less common due to the availability of chalcone intermediates.
  • Direct formylation of pyrazole rings without prior substitution is challenging due to regioselectivity issues; thus, the stepwise approach via oxidation of methyl derivatives is preferred.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Disadvantages
Chalcone condensation + hydrazine cyclization + oxidation Thiophene-2-carbaldehyde, acetyl compounds, hydrazine hydrate, oxidants (PCC, DMP) High yield, straightforward, mild conditions Multi-step, requires careful oxidation control
Direct formylation (Vilsmeier-Haack) Pyrazole derivative, POCl3, DMF One-step aldehyde introduction Possible regioselectivity issues, harsh reagents
Metal-catalyzed cross-coupling Halogenated pyrazole, thiophene boronic acid, Pd catalyst Modular approach, versatile Requires expensive catalysts, sensitive conditions

Q & A

Basic: What synthetic routes are optimal for preparing 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde, and how do solvent/catalyst choices influence yield?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving cyclocondensation of thiophene-containing precursors with pyrazole intermediates. Key steps include:

  • Hydrazine-mediated cyclization : Use hydrazine hydrate in dioxane to form the pyrazole core, as demonstrated in analogous syntheses of thiophene-pyrazole hybrids .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity, while protic solvents may reduce byproducts. For example, dioxane was effective in forming pyrazolones with minimal side reactions .
  • Catalyst selection : Acidic or basic catalysts (e.g., acetic acid, K₂CO₃) can modulate reaction rates. In related syntheses, K₂CO₃ improved yields of heterocyclic acetals by stabilizing intermediates .
  • Monitoring : Use TLC or in situ NMR to track aldehyde formation, a critical intermediate in such pathways .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and pyrazole protons (δ 7.2–8.1 ppm). The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm .
  • IR spectroscopy : Confirm the aldehyde C=O stretch (~1700–1720 cm⁻¹) and pyrazole N–H absorption (~3200 cm⁻¹) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S percentages. Discrepancies >0.3% indicate impurities .
  • Mass spectrometry (HRMS) : Use ESI or EI-MS to confirm the molecular ion peak (e.g., [M+H]+ for C₉H₇N₂OS requires m/z 207.0292) .

Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize the geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO). For example, thiophene’s electron-rich nature lowers LUMO energy, enhancing electrophilic substitution reactivity .
  • NMR chemical shift prediction : Use GIAO (Gauge-Independent Atomic Orbital) methods to simulate NMR spectra. Compare with experimental data to validate tautomeric forms (e.g., pyrazole vs. pyrazolone) .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) by aligning the aldehyde group with active-site nucleophiles (e.g., cysteine residues) .

Advanced: How should researchers resolve contradictions between experimental and theoretical data (e.g., elemental analysis discrepancies)?

Methodological Answer:

  • Systematic validation : If elemental analysis shows C/H deviations >0.4%, repeat synthesis under inert conditions (e.g., argon) to exclude oxidation byproducts .
  • Chromatographic purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure aldehyde, as residual solvents or unreacted hydrazine may skew results .
  • X-ray crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol). Compare experimental bond lengths/angles with DFT predictions .

Advanced: What strategies are effective for analyzing crystal packing and intermolecular interactions in derivatives of this compound?

Methodological Answer:

  • X-ray diffraction : Determine space group (e.g., monoclinic P21/c) and unit cell parameters. For example, thiophene-pyrazole derivatives exhibit π-π stacking (3.5–4.0 Å) and hydrogen bonding (O–H···N, ~2.8 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···H, C···S interactions) using CrystalExplorer. This reveals dominant van der Waals contributions in hydrophobic regions .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with packing density. Tightly packed crystals often show higher decomposition temperatures (>200°C) .

Advanced: How to design biological activity assays for this compound while minimizing false positives?

Methodological Answer:

  • Positive/negative controls : Include known inhibitors (e.g., acarbose for glycosidase assays) and solvent-only blanks to validate assay conditions .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values. Use nonlinear regression (e.g., GraphPad Prism) to fit data .
  • Counter-screening : Assess selectivity by testing against unrelated enzymes/proteins. For example, if targeting kinases, include tyrosine phosphatase assays to exclude off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde

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